molecular formula C6H15Cl2N3O B2499661 3-Aminopiperidine-3-carboxamide dihydrochloride CAS No. 2219373-63-2

3-Aminopiperidine-3-carboxamide dihydrochloride

Cat. No.: B2499661
CAS No.: 2219373-63-2
M. Wt: 216.11
InChI Key: YPXQMSWCBGBPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopiperidine-3-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C6H15Cl2N3O and its molecular weight is 216.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis Techniques : The synthesis of (R)-3-aminopiperidine dihydrochloride, closely related to the compound of interest, has been achieved through processes involving chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). This method provides insight into the chemical synthesis pathway that might be applicable for the compound .

Structural Activity Relationship (SAR) and Biological Relevance

  • Analogues for Biological Activity : Research on analogues of biaryl pyrazole N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 5) included the study of the aminopiperidine region to probe structural modifications affecting cannabinoid CB(1) receptor binding affinity. This highlights the importance of aminopiperidine structures in modifying biological activity (M. E. Francisco et al., 2002).

Applications in Drug Synthesis

  • Pharmaceutical Drug Development : The compound has been utilized in the synthesis of enantioenriched 3-aminopiperidine derivatives, showcasing its value in creating pharmaceutical drugs with broad biological activities. The synthesis employs rhodium-catalyzed asymmetric hydrogenation, achieving high yields and enantiomeric excesses, indicating its significant role in the development of active pharmaceutical ingredients (Titouan Royal et al., 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Aminopiperidine-3-carboxamide dihydrochloride is primarily used in the pharmaceutical industry as an intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a primary target for anti-diabetic drugs such as Saxagliptin and Alogliptin .

Mode of Action

The compound interacts with its target, DPP-4, by inhibiting its enzymatic activity. This inhibition results in an increased level of incretins, hormones that stimulate insulin secretion in response to meals. The increased insulin level then helps to regulate blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin pathway. Incretins, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the degradation of incretins is slowed down, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Pharmacokinetics

The resulting drug’s pharmacokinetics would depend on its chemical structure and formulation .

Result of Action

The primary molecular effect of this compound, through its role in the synthesis of DPP-4 inhibitors, is the increased level of incretins, leading to enhanced insulin secretion and reduced glucagon release. This results in better regulation of blood glucose levels, which is beneficial for managing diabetes .

Properties

IUPAC Name

3-aminopiperidine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-5(10)6(8)2-1-3-9-4-6;;/h9H,1-4,8H2,(H2,7,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXQMSWCBGBPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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